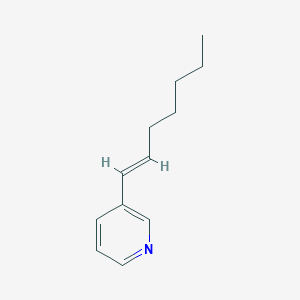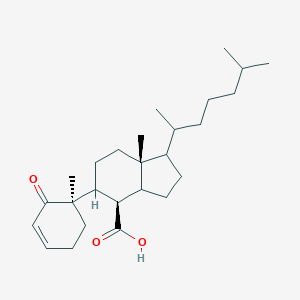
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS.
Biochemical and Physiological Effects
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Another area of research could focus on the identification of the specific signaling pathways and molecular targets affected by this compound. Furthermore, research could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid involves several steps. The first step is the condensation of 2-cyclohexen-1-one with 1,5-dimethylhex-1-ene to form 1-(1,5-Dimethylhexyl)-2-cyclohexen-1-one. This intermediate is then reacted with methylmagnesium bromide to form 1-(1,5-Dimethylhexyl)-2-methylcyclohexanol. The final step involves the oxidation of 1-(1,5-Dimethylhexyl)-2-methylcyclohexanol to form 1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid.
Scientific Research Applications
1-(1,5-Dimethylhexyl)-7a-methyl-5-(1-methyl-2-oxo-3-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer and diabetes. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
Molecular Formula |
C26H42O3 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(4R,7aR)-7a-methyl-1-(6-methylheptan-2-yl)-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C26H42O3/c1-17(2)9-8-10-18(3)19-12-13-20-23(24(28)29)21(14-16-25(19,20)4)26(5)15-7-6-11-22(26)27/h6,11,17-21,23H,7-10,12-16H2,1-5H3,(H,28,29)/t18?,19?,20?,21?,23-,25-,26-/m1/s1 |
InChI Key |
PPBLYMALQBCVFW-SOACNJDOSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC([C@@H]2C(=O)O)[C@]3(CCC=CC3=O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC=CC3=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC=CC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



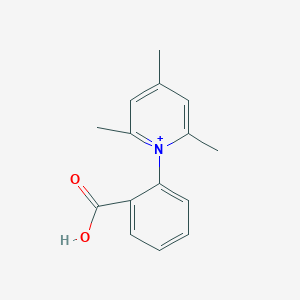

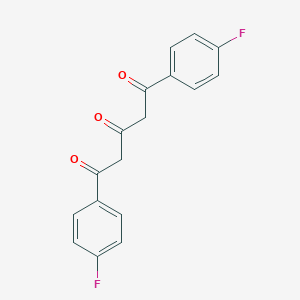
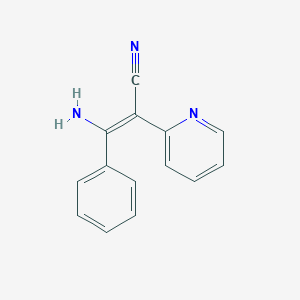
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
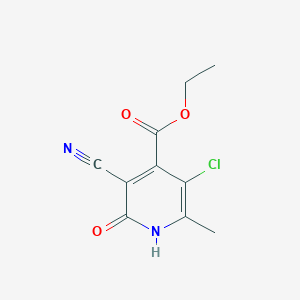
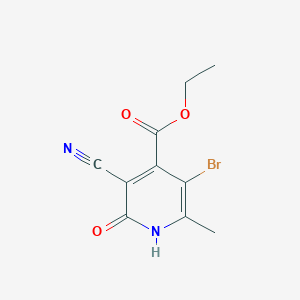
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
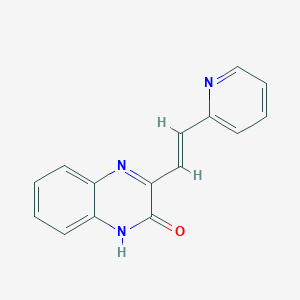
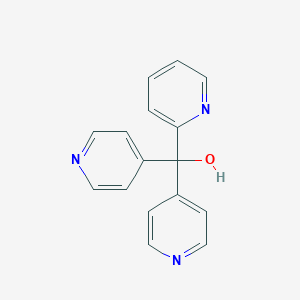
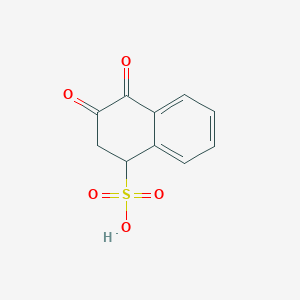

![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
